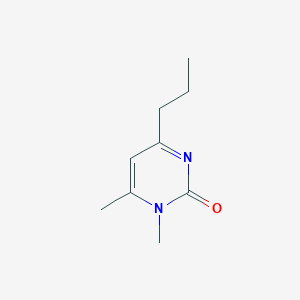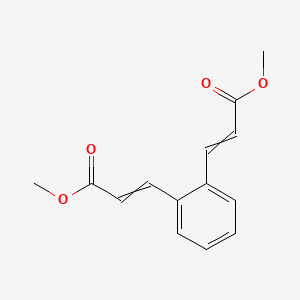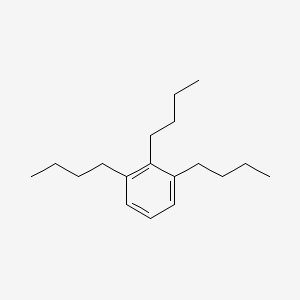
1,2,3-Tributylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tributylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three butyl groups at the 1, 2, and 3 positions
Vorbereitungsmethoden
The synthesis of 1,2,3-tributylbenzene typically involves the alkylation of benzene with butyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,2,3-Tributylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts such as palladium on carbon, resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butyl groups can be replaced by other substituents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tributylbenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism by which 1,2,3-tributylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring and butyl groups contribute to its hydrophobic interactions, allowing it to bind to specific sites within biological systems. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tributylbenzene can be compared with other similar compounds such as:
1,2,4-Tributylbenzene: Differing in the position of the butyl groups, this isomer may exhibit different chemical reactivity and physical properties.
1,3,5-Tributylbenzene: Another isomer with distinct substitution patterns, leading to variations in its applications and behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
61142-83-4 |
|---|---|
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1,2,3-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-11-16-13-10-14-17(12-8-5-2)18(16)15-9-6-3/h10,13-14H,4-9,11-12,15H2,1-3H3 |
InChI-Schlüssel |
NWACCXJCJNDIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=CC=C1)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




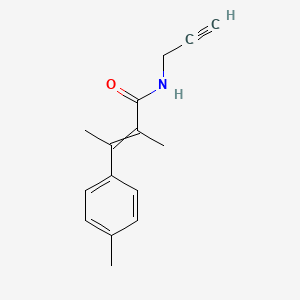

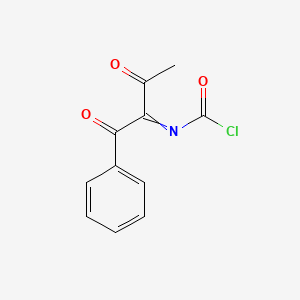
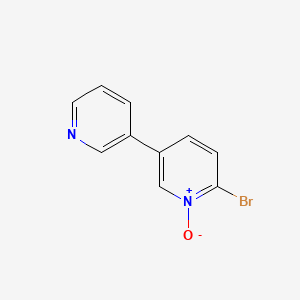
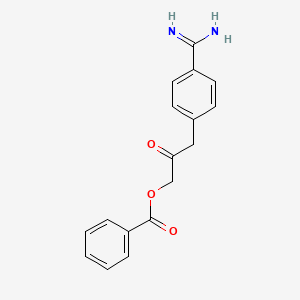
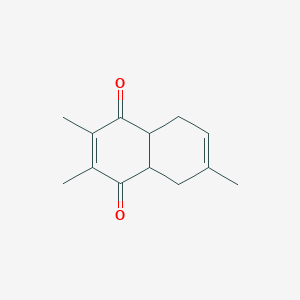

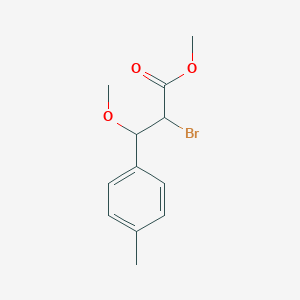
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

